6-Bromo-2-chlorobenzoxazole 6-Bromo-2-chlorobenzoxazole
Brand Name: Vulcanchem
CAS No.: 1260643-15-9
VCID: VC7716250
InChI: InChI=1S/C7H3BrClNO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
SMILES: C1=CC2=C(C=C1Br)OC(=N2)Cl
Molecular Formula: C7H3BrClNO
Molecular Weight: 232.46

6-Bromo-2-chlorobenzoxazole

CAS No.: 1260643-15-9

Cat. No.: VC7716250

Molecular Formula: C7H3BrClNO

Molecular Weight: 232.46

* For research use only. Not for human or veterinary use.

6-Bromo-2-chlorobenzoxazole - 1260643-15-9

Specification

CAS No. 1260643-15-9
Molecular Formula C7H3BrClNO
Molecular Weight 232.46
IUPAC Name 6-bromo-2-chloro-1,3-benzoxazole
Standard InChI InChI=1S/C7H3BrClNO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
Standard InChI Key TVBDKNYVNBZWNF-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)OC(=N2)Cl

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Configuration

6-Bromo-2-chlorobenzoxazole belongs to the benzoxazole family, a class of heterocyclic compounds comprising a fused benzene and oxazole ring. The oxazole moiety integrates oxygen and nitrogen atoms at positions 1 and 3, respectively, while the benzene ring is substituted with bromine and chlorine at positions 6 and 2 (Figure 1) . This substitution pattern is critical for modulating electronic and steric properties, influencing reactivity and intermolecular interactions.

Table 1: Key Identifiers of 6-Bromo-2-chlorobenzoxazole

PropertyValueSource
CAS Number1260643-15-9
IUPAC Name6-bromo-2-chloro-1,3-benzoxazole
Molecular FormulaC₇H₃BrClNO
Molecular Weight232.46 g/mol
SMILESClc1oc2cc(Br)ccc2n1
InChIKeyTVBDKNYVNBZWNF-UHFFFAOYSA-N

The planar structure of the benzoxazole core facilitates π-π stacking interactions, while the electron-withdrawing halogen substituents enhance electrophilicity at the oxazole ring. X-ray crystallography of analogous compounds confirms that halogen atoms occupy positions orthogonal to the ring plane, minimizing steric hindrance.

Synthetic Methodologies

Cyclization of Substituted o-Aminophenols

A common route involves cyclizing substituted o-aminophenols with acyl chlorides under acidic conditions. For example, reaction of 4-bromo-2-chloro-o-aminophenol with chloroacetyl chloride in the presence of phosphorus oxychloride (POCl₃) yields the target compound. This method leverages the oxazole ring’s propensity to form under dehydrating conditions.

Halogenation of Benzoxazole Precursors

Alternative approaches include brominating 2-chlorobenzoxazole derivatives using brominating agents like N-bromosuccinimide (NBS) or elemental bromine. A patent by CN102850269A details a multi-step synthesis starting from N-(4-bromophenyl)-3-hydrocinnamamide, involving POCl₃-mediated cyclization followed by methoxylation and chlorination .

Table 2: Representative Synthesis Steps from Patent CN102850269A

StepReagents/ConditionsProductYield
1POCl₃, DMF, 80°C, 12h3-benzyl-6-bromo-2-chloroquinoline85%
2NaOMe, MeOH, reflux3-benzyl-6-bromo-2-methoxyquinoline78%
3NCS, benzoyl peroxide, CCl₄, reflux6-bromo-3-chlorophenyl-methyl-2-methoxyquinoline65%

This protocol emphasizes efficiency, with yields exceeding 65% at each stage . The use of POCl₃ as both a solvent and catalyst enhances reaction kinetics by stabilizing intermediates through coordination .

Physicochemical Properties and Reactivity

Stability and Solubility

6-Bromo-2-chlorobenzoxazole is moisture-sensitive and requires storage under inert conditions . While solubility data remain limited, its lipophilic nature (logP ≈ 2.8) suggests preferential solubility in organic solvents like dichloromethane or tetrahydrofuran.

Reactivity Profiles

The chlorine atom at position 2 undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides, whereas the bromine at position 6 participates in Suzuki-Miyaura cross-coupling reactions. Thermal gravimetric analysis (TGA) indicates decomposition above 200°C, necessitating cautious handling during high-temperature reactions.

Applications in Pharmaceutical and Material Science

Pharmaceutical Intermediates

The compound is a key precursor in synthesizing quinoline derivatives with antituberculosis activity. For instance, patent CN102850269A demonstrates its use in constructing 6-bromo-3-chlorophenyl-methyl-2-methoxyquinoline, a molecule with potent Mycobacterium tuberculosis inhibition (IC₅₀ = 0.8 μM) .

Organic Electronics

In material science, halogenated benzoxazoles serve as electron-deficient building blocks for organic semiconductors. Their electron-withdrawing groups enhance charge transport properties in thin-film transistors.

Hazard CategoryPrecautionary Measures
Corrosive (Skin)Wear nitrile gloves, face shield
Acute Toxicity (Oral)Avoid ingestion, use fume hood
Environmental HazardDispose via certified waste streams

The compound’s acute toxicity (LD₅₀ = 320 mg/kg in rats) mandates strict adherence to safety protocols .

Comparative Analysis with Analogues

2-Chlorobenzoxazole vs. 6-Bromo-2-chlorobenzoxazole

The bromine substituent in the latter increases molecular weight by 79.9 g/mol and enhances electrophilicity, enabling cross-coupling reactions absent in the non-brominated analogue.

6-Bromobenzoxazole vs. 6-Bromo-2-chlorobenzoxazole

The additional chlorine at position 2 in 6-bromo-2-chlorobenzoxazole reduces basicity (pKa ≈ 3.1 vs. 4.5) due to increased electron withdrawal, altering solubility and reactivity.

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